molecular formula C22H27N3O3S B2945000 N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 942012-26-2

N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2945000
CAS No.: 942012-26-2
M. Wt: 413.54
InChI Key: MGSOANWFDSREGH-UHFFFAOYSA-N
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Description

N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide (CAS 942012-26-2) is a synthetic organic compound with the molecular formula C22H27N3O3S and a molecular weight of 413.5 g/mol . It belongs to the class of oxalamide derivatives, which have garnered significant interest in medicinal chemistry for their potential as scaffolds in drug discovery. Oxalamide-linked compounds are increasingly being explored for their bioactive properties, particularly in the development of novel anti-infective agents . Recent scientific investigations highlight the value of oxalamide-based structures in pharmacological research. For instance, oxalamide-linked 4-aminoquinoline-phthalimide hybrids have demonstrated potent in vitro anti-plasmodial activity against chloroquine-resistant strains of Plasmodium falciparum , with some analogs exhibiting activity in the low nanomolar range . This suggests that the oxalamide functional group can be a critical linker in designing compounds that target parasitic diseases. The morpholino and methylthiophenyl substituents in this specific compound may contribute to its overall physicochemical properties and binding affinity, making it a valuable chemical tool for researchers studying structure-activity relationships in hit-to-lead optimization campaigns . This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical analysis and is not certified for human or animal consumption, or for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-16-7-9-17(10-8-16)19(25-11-13-28-14-12-25)15-23-21(26)22(27)24-18-5-3-4-6-20(18)29-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSOANWFDSREGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves several key steps:

  • Starting Materials: The process begins with the selection of suitable starting materials, typically including a methylthiobenzene derivative, a morpholine derivative, and oxalyl chloride.

  • Reaction Steps:

    • Step 1: The first step involves the formation of an intermediate by reacting the methylthiobenzene derivative with oxalyl chloride under anhydrous conditions, often using a solvent like dichloromethane.

    • Step 2: In the second step, the intermediate is reacted with the morpholine derivative to form the final product.

  • Conditions: The reactions generally require controlled temperatures, often under an inert atmosphere such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is typically scaled up using large reaction vessels. The process may involve continuous flow techniques to improve efficiency and yield. The reaction conditions are optimized to minimize waste and ensure high purity of the final product, often utilizing advanced purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo a variety of chemical reactions, including:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form simpler derivatives, often targeting the oxalamide or morpholine rings.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring or the morpholine moiety.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Conditions vary depending on the target site but often involve halogenating agents or strong bases.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring or morpholine ring.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is studied for its reactivity and potential to form novel compounds through further chemical modifications. Its complex structure makes it an excellent candidate for exploring new synthetic pathways and reaction mechanisms.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules, such as proteins and enzymes, makes it a promising candidate for drug development. Studies have explored its use in targeting specific pathways in diseases like cancer and inflammation.

Industry

In industrial applications, this compound is utilized as a precursor for the synthesis of advanced materials and specialty chemicals. Its stability and reactivity are leveraged to create high-performance polymers and other materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The morpholine ring, for instance, is known to enhance binding affinity to certain protein structures. The compound's pathway involves modulation of biochemical processes that can alter cellular function and behavior.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity: Aromatic Groups: Electron-donating groups (e.g., methoxy in S336) enhance flavor-enhancing properties, while electron-withdrawing groups (e.g., chloro in Compound 20) correlate with enzyme inhibition . Morpholino and Piperazine Moieties: These heterocycles improve solubility and target engagement in medicinal compounds. The target compound’s morpholino group may confer similar advantages . Methylthio Group: Present in the target compound and Compound 14, this group may increase lipophilicity and resistance to oxidative metabolism compared to methoxy or hydroxy analogs .

Toxicological and Metabolic Profiles

  • S336 and Related Flavoring Agents: Exhibit high NOEL (100 mg/kg/day) and margins of safety (>33 million) due to efficient metabolism via hydrolysis and oxidation .

Biological Activity

N1-(2-(methylthio)phenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H21NO2S
  • Molecular Weight : 279.40 g/mol
  • CAS Number : 71868-10-5

The compound exhibits several biological activities primarily attributed to its structural components, which include a morpholine ring and a methylthio group. These features suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of oxalamides, including this compound, may exhibit anticancer properties. Specifically, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.

Antimicrobial Properties

Studies have demonstrated that compounds with similar structures show significant antimicrobial activity. For instance, the presence of the methylthio group has been linked to enhanced antibacterial effects against various pathogens.

CompoundActivity TypeTarget OrganismReference
This compoundAntimicrobialStaphylococcus aureus
2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanoneAntimicrobialE. coli

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the cytotoxic effects of the compound on human cervical cancer (HeLa) and colon cancer (HCT116) cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy
    • Another study assessed the antimicrobial efficacy of similar oxalamide derivatives against Gram-positive and Gram-negative bacteria. Results showed that these compounds exhibited potent antibacterial activity, suggesting potential applications in treating bacterial infections.

Toxicological Profile

While the biological activity is promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate low toxicity levels in mammalian cells at therapeutic concentrations. However, further studies are necessary to establish a comprehensive safety profile.

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